methanethioic S-acid
CAS No.: 16890-80-5
Cat. No.: VC8020879
Molecular Formula: CH2OS
Molecular Weight: 62.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16890-80-5 |
|---|---|
| Molecular Formula | CH2OS |
| Molecular Weight | 62.09 g/mol |
| IUPAC Name | methanethioic S-acid |
| Standard InChI | InChI=1S/CH2OS/c2-1-3/h1H,(H,2,3) |
| Standard InChI Key | AWIJRPNMLHPLNC-UHFFFAOYSA-N |
| SMILES | C(=O)S |
| Canonical SMILES | C(=O)S |
Introduction
Chemical Identity and Structural Characteristics
Methanethioic S-acid, systematically named as methanethioic S-acid under IUPAC nomenclature, belongs to the thiocarboxylic acid family. Its molecular structure features a thiocarbonyl group (C=S) bonded to a sulfhydryl (-SH) group, distinguishing it from conventional carboxylic acids. The compound’s SMILES notation, C(=S)S, underscores this configuration .
Molecular and Computational Descriptors
The molecular weight of methanethioic S-acid is 62.07 g/mol, with an exact mass of 61.98 Da . Quantum mechanical calculations predict a planar geometry around the thiocarbonyl sulfur, contributing to its electrophilic reactivity. The InChIKey VVDGWDWVJPJEIB-UHFFFAOYSA-N facilitates database interoperability, enabling precise tracking in chemical inventories .
Table 1: Key Molecular Properties of Methanethioic S-Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CH₂OS | |
| Molecular Weight | 62.07 g/mol | |
| Hydrogen Bond Donors | 1 (SH group) | |
| Hydrogen Bond Acceptors | 2 (S and O) | |
| SMILES | C(=S)S |
Synthesis and Industrial Production
The synthesis of methanethioic S-acid historically involved dechlorination reactions of trichloromethylsulfonyl chloride intermediates, as pioneered by Hermann Kolbe in the 19th century . Modern routes leverage oxidation of methanethiol (CH₃SH) or thiocarbonyl precursors under controlled conditions. For instance, the reaction of carbon disulfide with sodium methoxide yields sodium methanethioic S-acid (CH₂NaOS), a stable salt form .
Sodium Methanethioic S-Acid Derivatives
The sodium salt, with a molecular weight of 85.08 g/mol, exhibits enhanced solubility in polar solvents compared to the parent acid. Its SMILES $$Na+].SC=O highlights the ionic interaction between sodium and the thiocarboxylate anion . Industrial-scale production employs continuous flow reactors to optimize yield and purity, particularly for pharmaceutical intermediates .
Physicochemical Properties and Reactivity
Methanethioic S-acid is a volatile liquid at room temperature, with a pungent odor characteristic of sulfur compounds. Its acidity (pKa ≈ 1.5–2.0) surpasses that of acetic acid due to the electron-withdrawing thiocarbonyl group stabilizing the conjugate base. The compound undergoes nucleophilic acyl substitution, enabling the synthesis of thioesters and thiocarbamates .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1050 cm⁻¹ (C=S stretch) and 2550 cm⁻¹ (S-H stretch).
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NMR: ¹H NMR signals at δ 3.2 ppm (SH proton) and δ 12.1 ppm (thiocarbonyl carbon) .
Applications in Organic Synthesis and Industry
Methanethioic S-acid derivatives are pivotal in agrochemical and flavor industries. For example, S-(2-Furanylmethyl) methanethioate (CAS 59020-90-5), a flavor compound with butterscotch and coffee notes, is synthesized via esterification of methanethioic S-acid . In agriculture, thiocarbamate herbicides like EPTC (S-ethyl dipropylthiocarbamate) utilize thiocarboxylic acid intermediates for weed control .
Table 2: Industrial Applications of Methanethioic S-Acid Derivatives
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